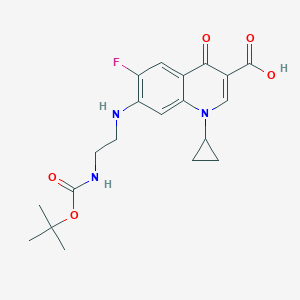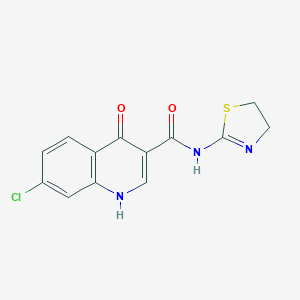
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinolone antibiotics and has been found to possess antibacterial and antifungal properties.
作用機序
The mechanism of action of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide have been studied extensively. It has been found to be well-tolerated in animal models and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. It is metabolized in the liver and excreted primarily through the urine.
実験室実験の利点と制限
The advantages of using 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide in lab experiments include its broad-spectrum antibacterial and antifungal activity, good pharmacokinetic properties, and well-tolerated nature. However, the limitations include its potential toxicity to human cells and the development of bacterial resistance to this compound.
将来の方向性
There are several future directions for the research on 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide. Some of these include the development of new derivatives with improved pharmacokinetic properties and reduced toxicity, the investigation of its potential use in combination therapy with other antibiotics, and the exploration of its antitumor activity. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production.
合成法
The synthesis of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the reaction of 7-chloro-4-quinolone carboxylic acid with 2-aminothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent system consisting of a polar aprotic solvent and a base. The product is obtained in good yield and purity after purification by recrystallization.
科学的研究の応用
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus.
特性
CAS番号 |
108278-53-1 |
|---|---|
製品名 |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
分子式 |
C13H10ClN3O2S |
分子量 |
307.76 g/mol |
IUPAC名 |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-2,5-6H,3-4H2,(H,16,18)(H,15,17,19) |
InChIキー |
DUDJNLLQPQWUCJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
正規SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



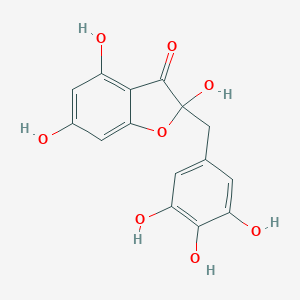
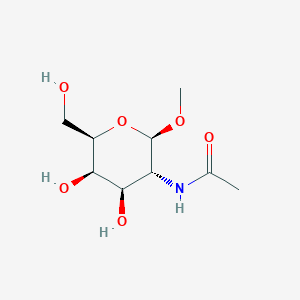

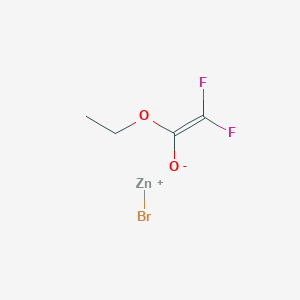
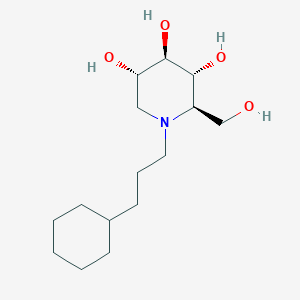
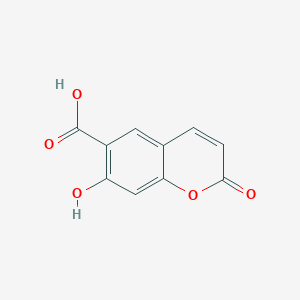
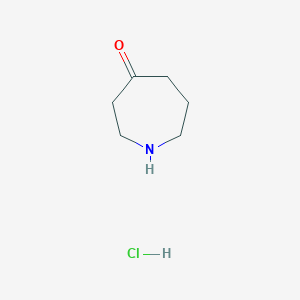
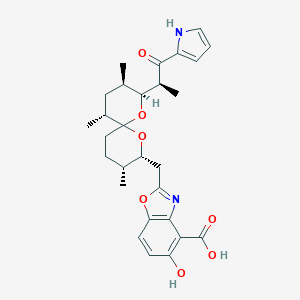

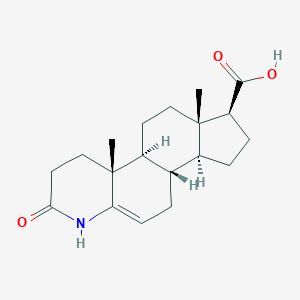
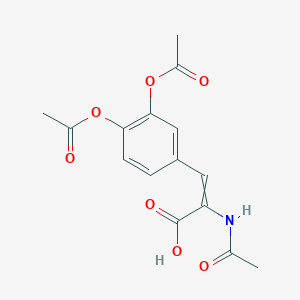
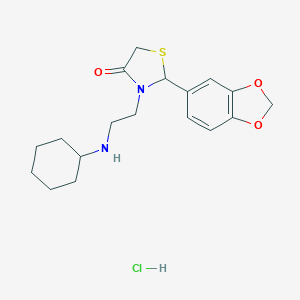
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
